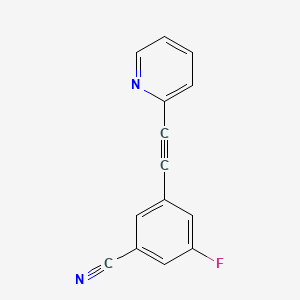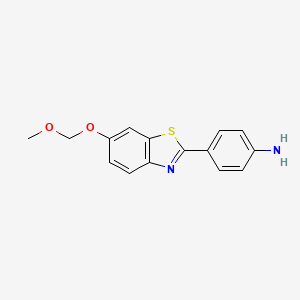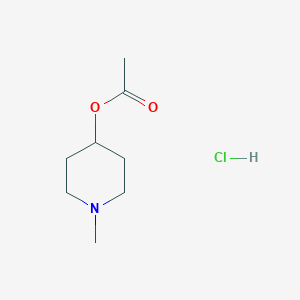
Geraniol - d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geraniol - d2 is an isotopically labelled analog of Geraniol . It is found within many essential oils of fruits, vegetables, and herbs including rose oil, citronella, lemongrass, lavender, and other aromatic plants . It has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective .
Synthesis Analysis
Geraniol is biosynthetically derived from geranyl diphosphate (GDP). In many plant species, geraniol is formed directly from GDP through the action of a plastidic terpene synthase . The formation of geraniol from GDP may be brought about by the tps-g or tps-b subclade of terpene synthases .
Molecular Structure Analysis
Geraniol - d2 has a molecular formula of C10H16D2O and a molecular weight of 156.26 . The chemical structure of geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group .
Chemical Reactions Analysis
Geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group meaning that it can be readily transformed through chemical reactions . The initial step in the metabolism of geraniol seems to be its allylic hydroxylation at C8 yielding the alcohol intermediates .
Physical And Chemical Properties Analysis
Geraniol is a natural monoterpene with a water solubility of 100 mg/L at 25°C and an n-octanol/water partition coefficient of 2.65 . It is abundant in essential oils extracted from lemongrass, rose, lavender, and other aromatic plants .
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
32637-86-8 |
|---|---|
Fórmula molecular |
C10H16D2O |
Peso molecular |
156.27 |
Pureza |
95% min. |
Sinónimos |
Geraniol - d2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)
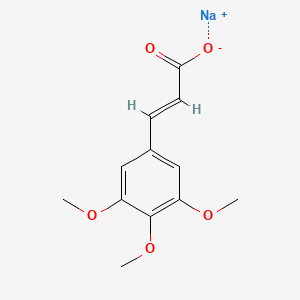
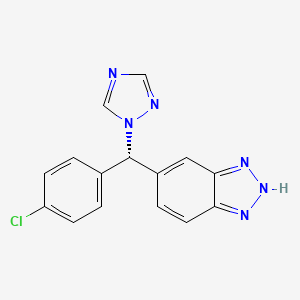
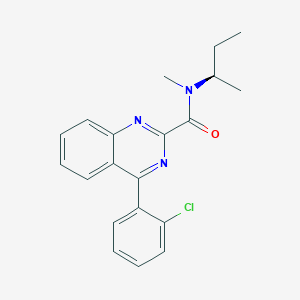
![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)
